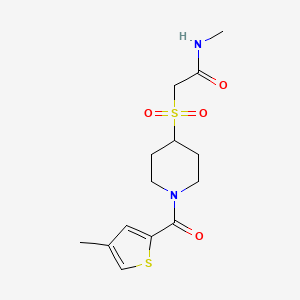

N-methyl-2-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)sulfonyl)acetamide

CAS No.: 1788560-86-0

Cat. No.: VC7436169

Molecular Formula: C14H20N2O4S2

Molecular Weight: 344.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1788560-86-0 |

|---|---|

| Molecular Formula | C14H20N2O4S2 |

| Molecular Weight | 344.44 |

| IUPAC Name | N-methyl-2-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]sulfonylacetamide |

| Standard InChI | InChI=1S/C14H20N2O4S2/c1-10-7-12(21-8-10)14(18)16-5-3-11(4-6-16)22(19,20)9-13(17)15-2/h7-8,11H,3-6,9H2,1-2H3,(H,15,17) |

| Standard InChI Key | SRNGDZQXYZCTBX-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC |

Introduction

N-methyl-2-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound featuring a piperidine ring, a thiophene ring, and a sulfonyl group attached to an acetamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to its unique structural features.

Synthesis

The synthesis of this compound typically involves several steps:

-

Formation of the Thiophene Ring: This can be achieved through methods like the Paal-Knorr synthesis.

-

Attachment of the Piperidine Ring: Often involves nucleophilic substitution reactions.

-

Introduction of the Sulfonyl Group: Requires the use of sulfonyl chlorides or similar reagents.

-

Formation of the Acetamide Moiety: Involves acylation reactions with acetic acid derivatives.

Biological Activity

Research on similar compounds suggests potential biological activities such as:

-

Antimicrobial Activity: Thiophene-containing compounds often exhibit antimicrobial properties.

-

Antitumor Activity: Piperidine derivatives have shown promise in cancer research.

-

Neuroprotective Effects: Some derivatives may offer therapeutic avenues for neurodegenerative diseases.

Comparative Studies

Comparative studies with similar compounds can provide insights into how structural modifications affect biological activity. For instance:

| Compound Name | Structure | Notable Activities |

|---|---|---|

| Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate | Thiophene + Pyrrolidine | Moderate antimicrobial |

| Methyl 2-((1-(4-methylthiophene-2-carbonyl)piperidin-3-yl)thio)acetate | Thiophene + Piperidine | Enhanced antitumor |

| N-methyl-2-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)sulfonyl)acetamide | Thiophene + Piperidine + Sulfonyl | Potential for various biological activities |

Research Findings and Future Directions

While specific research findings on N-methyl-2-((1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)sulfonyl)acetamide are scarce, its structural features suggest potential applications in medicinal chemistry. Future studies should focus on synthesizing this compound and evaluating its biological activities, including antimicrobial, antitumor, and neuroprotective effects. Additionally, structure-activity relationship (SAR) studies could provide valuable insights into how modifications to the compound's structure impact its biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume